molecular formula C8H12ClN3S B1429501 2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride CAS No. 1420796-15-1

2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride

Cat. No.: B1429501
CAS No.: 1420796-15-1
M. Wt: 217.72 g/mol
InChI Key: DMZOKXQQUQDNQL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring via a sulfur atom. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where pyrrolidine reacts with a chlorinated pyrimidine in the presence of a base. The reaction conditions often involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine and 2,4,6-trisubstituted pyrimidines.

Uniqueness

2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride is unique due to the presence of both pyrrolidine and pyrimidine rings connected via a sulfur atom. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-pyrrolidin-3-ylsulfanylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOKXQQUQDNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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